4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline
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Overview
Description
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 3,5-dimethylphenoxy group and a trifluoromethyl group. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylphenol and 2-chloro-4-(trifluoromethyl)quinazoline.
Reaction: The 3,5-dimethylphenol is reacted with 2-chloro-4-(trifluoromethyl)quinazoline in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Reduced forms of the quinazoline compound.
Substitution: Substituted quinazoline derivatives with new functional groups.
Scientific Research Applications
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline: A structurally similar compound with a different substitution pattern on the quinazoline core.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a trifluoromethyl group, known for its use as an organocatalyst.
Uniqueness
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a 3,5-dimethylphenoxy group and a trifluoromethyl group makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-2-(trifluoromethyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-7-11(2)9-12(8-10)23-15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUSVUBHNLVTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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